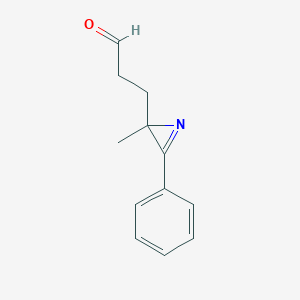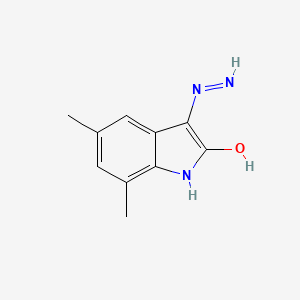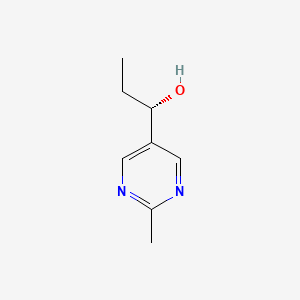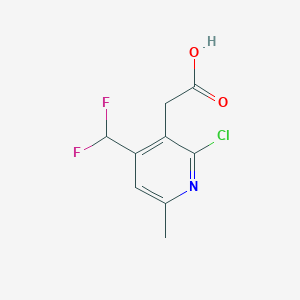
Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel is a coordination complex with the molecular formula C52H44N4NiO2. This compound features a nickel ion coordinated to a tetraphenylporphyrin ligand and two tetrahydrofuran molecules. It is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel typically involves the reaction of nickel(II) salts with tetraphenylporphyrin in the presence of tetrahydrofuran. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows:
- Dissolve tetraphenylporphyrin in tetrahydrofuran.
- Add a nickel(II) salt, such as nickel(II) acetate or nickel(II) chloride, to the solution.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
化学反应分析
Types of Reactions
Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel undergoes various chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states.
Reduction: The nickel center can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the nickel center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Ligand exchange reactions can be carried out using various ligands, such as phosphines or amines, under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may yield nickel(I) or nickel(0) complexes. Substitution reactions result in the formation of new nickel-ligand complexes.
科学研究应用
Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as cross-coupling and hydrogenation reactions.
Biology: Studied for its potential as a model compound for metalloenzymes and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Utilized in the development of advanced materials, such as sensors and electronic devices.
作用机制
The mechanism of action of Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where substrates can bind and undergo reactions. The tetraphenylporphyrin ligand provides a stable environment for the nickel center, enhancing its reactivity and selectivity. The tetrahydrofuran molecules help stabilize the complex and improve its solubility in organic solvents.
相似化合物的比较
Similar Compounds
Nickel(II) tetraphenylporphyrin: Lacks the tetrahydrofuran ligands, resulting in different solubility and reactivity properties.
Bis(pyridine)(tetraphenylporphyrinato)nickel: Contains pyridine ligands instead of tetrahydrofuran, leading to variations in electronic properties and reactivity.
Nickel(II) phthalocyanine: A structurally similar compound with different ligand environment, affecting its electronic and catalytic properties.
Uniqueness
Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel is unique due to the presence of both tetrahydrofuran and tetraphenylporphyrin ligands, which provide a distinct combination of stability, solubility, and reactivity. This makes it a versatile compound for various applications in scientific research and industry.
属性
分子式 |
C52H44N4NiO2+ |
|---|---|
分子量 |
815.6 g/mol |
IUPAC 名称 |
nickel(3+);oxolane;5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.2C4H8O.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2-4-5-3-1;/h1-28H;2*1-4H2;/q-2;;;+3 |
InChI 键 |
YVCYTGDUIAXMFK-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC1.C1CCOC1.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione](/img/structure/B13107572.png)


![methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate](/img/structure/B13107592.png)


![2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13107619.png)




![2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13107639.png)


